2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved by reacting 4-methyl-2-pyrimidinylamine with a suitable thiol reagent under controlled conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the intermediate with a thiadiazole precursor, such as 1,3,4-thiadiazole-2-thiol.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The acetamide group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and antifungal properties.
Uniqueness
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to the combination of the pyrimidine and thiadiazole rings, which can confer distinct biological activities and chemical properties. This combination allows for a broader range of applications and potential for novel therapeutic uses.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS2/c1-6-2-3-10-8(12-6)16-4-7(15)13-9-14-11-5-17-9/h2-3,5H,4H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWSZVHCVQXEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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